molecular formula C19H18N2O2S B2522950 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034592-84-0

2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2522950
CAS No.: 2034592-84-0
M. Wt: 338.43
InChI Key: YXMHTGCMJGGGNL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a sulfur-containing acetamide derivative featuring a benzylthio group (-S-CH₂C₆H₅), a pyridine ring substituted with a furan-2-yl moiety, and an acetamide backbone.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-12-16-8-9-20-17(11-16)18-7-4-10-23-18/h1-11H,12-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMHTGCMJGGGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide typically involves the following steps:

    Formation of the Benzylthio Intermediate: The benzylthio group can be introduced by reacting benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to benzylthiol.

    Coupling with Pyridine Derivative: The benzylthiol is then coupled with a pyridine derivative, such as 2-(furan-2-yl)pyridine-4-carbaldehyde, using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation of the intermediate product using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a promising scaffold for the development of new pharmaceuticals. Its unique structural features allow it to interact with various biological targets, making it suitable for the following applications:

  • Anticancer Activity :
    • Compounds with similar structures have shown significant anticancer properties, inhibiting various cancer cell lines through mechanisms such as enzyme inhibition and receptor modulation. For instance, derivatives containing thiophene and pyridine rings have demonstrated efficacy against liver and breast cancer cell lines.
    • Table: Anticancer Activity Comparison
      CompoundCell Line TestedIC50 Value (µM)Reference
      Compound AHEPG2 (Liver)1.18 ± 0.14TBD
      Compound BMCF7 (Breast)0.67TBD
      This compoundTBDTBDTBD
  • Antimicrobial Properties :
    • The presence of sulfur in the benzylthio group may enhance the compound's ability to disrupt bacterial cell membranes, leading to cytotoxic effects against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • The compound may inhibit pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS), which could reduce inflammation in biological models.

Organic Synthesis

In organic synthesis, 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can act as an intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile building block in synthetic chemistry.

Material Science

The unique structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its ability to form π-π stacking interactions and hydrogen bonds may lead to innovative applications in material science.

Case Studies

Several studies have highlighted the potential of structurally related compounds:

  • Study on Anticancer Activity : A series of pyridine-thiophene derivatives were synthesized and tested against multiple cancer cell lines, demonstrating varying degrees of potency and selectivity.
  • Antimicrobial Assessment : Research indicated significant antimicrobial activity against various bacterial strains, suggesting that modifications in the thiophene or benzylthio moieties could enhance efficacy.
  • Inflammation Models : Compounds featuring similar structural motifs were tested in animal models for their ability to reduce inflammation markers, showing promising results that warrant further exploration.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiadiazole-Based Acetamides ()

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) share the benzylthio and acetamide groups but differ in the heterocyclic core (1,3,4-thiadiazole vs. pyridine in the target compound). Additionally, the phenoxy substituents in 5h may improve lipophilicity, whereas the furan-pyridine combination in the target compound could favor π-π stacking interactions in biological targets .

Pyrimidine-Pyridine Hybrid ()

The compound 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide features a pyrimidine-sulfanyl group and a methylpyridine acetamide. Unlike the target compound’s benzylthio group, the pyrimidine-sulfanyl substituent may enhance hydrogen-bonding capacity due to nitrogen lone pairs.

Furan-Containing Pharmaceuticals (Evidences 4–5)

Ranitidine-related compounds like N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide highlight the pharmacological relevance of furan-thioether-acetamide motifs. The target compound’s furan-2-yl group may similarly confer metabolic stability, while its pyridine ring could modulate basicity compared to the nitro or dimethylamino groups in these analogs .

Pyrazole-Furan Derivative ()

2-(Benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide (C₁₈H₁₉N₃O₂S, MW 341.4) shares the benzylthio and furan groups but replaces the pyridine with a pyrazole ring.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound* ~363.5† N/A N/A Benzylthio, pyridine-furan, acetamide
5h (Thiadiazole analog) N/A 133–135 88 Benzylthio, phenoxy, thiadiazole
Pyrimidine-Pyridine Hybrid N/A N/A 82 Pyrimidine-sulfanyl, methylpyridine
Pyrazole-Furan Analog 341.4 N/A N/A Benzylthio, furan, pyrazole

*Estimated molecular formula: C₂₁H₂₁N₃O₂S. †Calculated based on structural similarity to .

Biological Activity

The compound 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2OS2C_{19}H_{18}N_{2}OS_{2} with a molecular weight of approximately 354.5 g/mol. The compound features a benzylthio group and a furan-pyridine moiety, which are known to influence its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives in this class show potential against various bacterial strains.
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to reduce inflammation markers.
  • Anticancer Potential : Some analogs have demonstrated cytotoxic effects against cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the furan and pyridine rings enhances interaction with biological targets, potentially through enzyme inhibition or receptor modulation.

Comparative Analysis Table

Compound NameStructureNotable Features
This compoundStructureContains furan; potential anticancer activity
4-(thiophen-2-carbonyl)phenylacetamideStructureFocus on anti-inflammatory properties; simpler structure
N-(pyridin-2-ylmethyl)acetamideStructureLacks thiophene; used in various C–N coupling studies

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity. For example, compounds with a pyridine moiety showed enhanced activity against the A431 cell line, which is commonly used in skin cancer research .
  • Antimicrobial Studies : Research has shown that compounds structurally related to this compound possess antimicrobial properties comparable to standard antibiotics such as norfloxacin. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
  • Inhibition Studies : Interaction studies using molecular docking simulations revealed that the compound could effectively bind to key enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the pyridine core and subsequent introduction of the benzylthio and furan-2-yl groups. Key steps include nucleophilic substitution for thioether formation and condensation for acetamide linkage. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how do they address structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyridine and furan rings, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for sulfur-containing groups .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for acetamide) .

Q. What functional groups in this compound are critical for its biological activity, and how do they participate in molecular interactions?

  • Methodological Answer :

  • Benzylthio Group : Enhances lipophilicity and facilitates membrane penetration; sulfur atoms may form hydrogen bonds with cysteine residues in target proteins .
  • Furan-2-yl Moiety : Participates in π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
  • Acetamide Linker : Stabilizes interactions via hydrogen bonding with backbone amides of proteins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the thioether linkage formation?

  • Methodological Answer :

  • Solvent Optimization : Test binary solvent systems (e.g., THF/H2_2O) to balance reactivity and solubility .
  • Catalyst Screening : Evaluate Pd-based catalysts or phase-transfer agents for efficient sulfur nucleophile activation .
  • Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at peak conversion .

Q. When contradictory NMR data arises between theoretical predictions and experimental results, what strategies resolve these discrepancies?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to clarify ambiguous signals .
  • Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts for key protons .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) causing signal splitting .

Q. What in silico approaches predict the binding affinity of this compound with target proteins like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses, focusing on interactions with conserved ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions from hydrophobic and electrostatic interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 48 hours .
  • HPLC-MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized furan derivatives) .
  • Kinetic Modeling : Determine degradation rate constants (kk) using first-order kinetics to predict shelf-life .

Q. What structure-activity relationship (SAR) strategies identify structural analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Substituent Variation : Replace the benzylthio group with alkylthio or arylthio groups to modulate logP values .
  • Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to enhance metabolic stability .
  • Prodrug Design : Introduce ester or phosphate groups on the acetamide nitrogen to improve aqueous solubility .

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